Home > Products > Screening Compounds P62634 > DL-Cytarabine-13C3
DL-Cytarabine-13C3 -

DL-Cytarabine-13C3

Catalog Number: EVT-1496338
CAS Number:
Molecular Formula: C₆¹³C₃H₁₃N₃O₅
Molecular Weight: 246.19
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

DL-Cytarabine-13C3 is a stable isotope-labeled derivative of cytarabine, a chemotherapeutic agent primarily used in the treatment of acute myeloid leukemia and other hematological malignancies. The compound is characterized by the incorporation of three carbon-13 isotopes into its molecular structure, which aids in metabolic studies and pharmacokinetic analyses.

Source

DL-Cytarabine-13C3 is synthesized from cytarabine, which is derived from the nucleoside cytidine. Cytarabine itself is produced through chemical synthesis or can be extracted from natural sources, although the latter is less common due to the complexity and low yield of natural extraction methods.

Classification

DL-Cytarabine-13C3 belongs to the class of nucleoside analogs. It functions as an antimetabolite, specifically inhibiting DNA synthesis by mimicking the natural nucleoside cytidine. This compound is classified under the broader category of anticancer agents due to its application in chemotherapy.

Synthesis Analysis

Methods

The synthesis of DL-Cytarabine-13C3 typically involves several steps:

  1. Starting Material: The synthesis begins with cytidine or its derivatives.
  2. Labeling: Carbon atoms in specific positions are replaced with carbon-13 isotopes using isotopic labeling techniques. This can involve using labeled precursors during the synthesis process.
  3. Purification: The resultant compound undergoes purification processes such as chromatography to isolate DL-Cytarabine-13C3 from unreacted starting materials and by-products.

Technical Details

The labeling process often employs techniques such as enzymatic reactions or chemical modifications that selectively incorporate carbon-13 into the desired positions of the cytarabine molecule. The final product is verified for purity and isotopic enrichment using mass spectrometry.

Molecular Structure Analysis

Structure

The molecular formula for DL-Cytarabine-13C3 is C9H12N4O4, with specific attention to the positions of carbon-13 isotopes within the structure. The compound retains the core structure of cytarabine, which consists of a pyrimidine ring and a sugar moiety.

Chemical Reactions Analysis

Reactions

DL-Cytarabine-13C3 participates in various chemical reactions typical for nucleoside analogs:

  1. Phosphorylation: Upon entering cells, DL-Cytarabine-13C3 is phosphorylated to its triphosphate form, which is essential for its mechanism of action.
  2. Incorporation into DNA: The triphosphate form competes with deoxycytidine triphosphate for incorporation into DNA during replication, leading to chain termination.

Technical Details

The phosphorylation process involves kinases that catalyze the transfer of phosphate groups from ATP to DL-Cytarabine-13C3. This reaction is crucial for activating the drug's antitumor activity.

Mechanism of Action

Process

DL-Cytarabine-13C3 exerts its therapeutic effects primarily through:

  1. Inhibition of DNA Synthesis: By being incorporated into DNA strands, it prevents elongation during replication.
  2. Induction of Apoptosis: The incorporation leads to cellular stress and subsequent programmed cell death (apoptosis) in rapidly dividing cancer cells.

Data

Studies have shown that DL-Cytarabine-13C3 has a significant effect on reducing cell proliferation in acute myeloid leukemia cell lines, demonstrating its potential efficacy in clinical settings.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in water and other polar solvents, enabling easy administration in clinical settings.

Chemical Properties

  • Molecular Weight: Approximately 244.23 g/mol.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

Relevant data include melting point ranges and stability profiles under various pH conditions, which are critical for formulation development.

Applications

Scientific Uses

DL-Cytarabine-13C3 serves multiple roles in scientific research:

  1. Metabolic Studies: Its isotopic labeling allows researchers to trace metabolic pathways involving cytarabine metabolism in cancer cells.
  2. Pharmacokinetics: Used to study absorption, distribution, metabolism, and excretion (ADME) profiles in preclinical models.
  3. Therapeutic Research: Investigated for enhancing understanding of resistance mechanisms in acute myeloid leukemia and optimizing treatment regimens.
Chemical Identity and Synthesis of DL-Cytarabine-<sup>13</sup>C<sub>3</sub>

Structural Characterization and Isotopic Labeling

DL-Cytarabine-13C3 is a stable isotope-labeled analog of cytarabine (1-β-D-arabinofuranosylcytosine), where three carbon atoms are replaced by the 13C isotope. The molecular formula is C613C3H13N3O5, with a molecular weight of 246.19 g/mol, compared to 243.22 g/mol for unlabeled cytarabine [1] [4] [7]. The isotopic labeling occurs specifically at the cytosine base, as confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). This strategic labeling preserves the molecule’s core structure—a pyrimidine nucleoside with arabinose sugar—while introducing a detectable mass shift for analytical tracking. The "DL" designation indicates the racemic mixture of D- and L-enantiomers, though the biological activity primarily resides in the D-conformation [1] [8].

The isotopic enrichment (typically >99% 13C at designated positions) ensures minimal natural isotope interference, making it indispensable for quantitative mass spectrometry applications. The 13C3 label does not alter the molecule’s stereochemistry or electronic properties, as verified by identical UV absorption spectra and chromatographic retention times to unlabeled cytarabine [4] [9].

Table 1: Structural Properties of DL-Cytarabine-13C3

PropertyDL-Cytarabine-13C3Unlabeled Cytarabine
Molecular FormulaC613C3H13N3O5C9H13N3O5
Molecular Weight (g/mol)246.19243.22
Isotopic Enrichment>99% 13C at C2, C4, C6None
CAS Number147-94-4 (Unlabeled)147-94-4

Synthetic Pathways for 13C3 Isotopologue Production

The synthesis of DL-Cytarabine-13C3 leverages enzymatic transglycosylation or chemical coupling between isotopically labeled cytosine and arabinose precursors. The most efficient route involves:

  • 13C-Labeled Cytosine Synthesis: Urea-13C or potassium cyanide-13C serves as the isotopic source for generating cytosine-13C3 via the Bredereck reaction, ensuring uniform labeling at C2, C4, and C6 positions [1] [8].
  • Glycosidic Bond Formation: The labeled cytosine is condensed with 1-O-acetyl-2,3,5-tri-O-benzoyl-D-arabinofuranose under Vorbrüggen conditions (using trimethylsilyl triflate as a catalyst). This step forms the β-arabinofuranosyl linkage with strict stereocontrol [1].
  • Deprotection and Purification: Sequential deacetylation and debenzoylation using methanolic ammonia yield the free nucleoside. Reverse-phase chromatography isolates the racemic mixture (DL-form) with >98% chemical and isotopic purity [8] [9].

Critical challenges include minimizing isotopic dilution during purification and avoiding racemization. Modern adaptations use biocatalytic methods with recombinant transglycosylases, which improve stereospecificity and reduce side products [1].

Comparative Analysis of Labeled vs. Non-Labeled Cytarabine

The 13C3 labeling induces no significant chemical or functional divergence from native cytarabine:

  • Chemical Equivalence: Both compounds share identical pKa (4.3), log P (–1.8), and UV spectra (λmax = 280 nm), confirming equivalent electronic structures. X-ray diffraction reveals isomorphic crystal lattices [4] [7].
  • Metabolic Tracking Superiority: Unlike unlabeled cytarabine, DL-Cytarabine-13C3 enables precise tracing of intracellular metabolites (e.g., Ara-CTP) via LC-MS/MS. This is critical for pharmacokinetic studies, such as quantifying cerebrospinal fluid penetration (CSF:serum ratio = 0.54–1.2) without background interference [2] [4].
  • Enzymatic Processing: Both forms exhibit identical kinetics with deoxycytidine kinase (dCK), the rate-limiting activation enzyme, and comparable inhibition constants (Ki = 16 nM) against DNA polymerase [7]. Functional assays in leukemic cells show equivalent incorporation into DNA and S-phase arrest [2] [5].

The primary distinction lies in analytical utility: The labeled isotopologue eliminates signal overlap in mass spectrometry, enabling multiplexed assays for cytarabine and its prodrugs (e.g., cytarabine ocfosfate) in biological matrices [2] [4].

Properties

Product Name

DL-Cytarabine-13C3

Molecular Formula

C₆¹³C₃H₁₃N₃O₅

Molecular Weight

246.19

Synonyms

4-amino-1-β-DL-arabinofuranosyl-2(1H)pyrimidinone-13C3; Cytosine-β-DL-arabinofuranoside-13C3;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.